An anti-inflammatory agent used in the treatment of rheumatoid arthritis. It also has uricosuric properties and has been used to treat gout.
Azapropazone
CAS No.: 13539-59-8
Cat. No.: VC0520004
Molecular Formula: C16H20N4O2
Molecular Weight: 300.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13539-59-8 |
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Molecular Formula | C16H20N4O2 |
Molecular Weight | 300.36 g/mol |
IUPAC Name | 5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1,2,4]benzotriazine-1,3-dione |
Standard InChI | InChI=1S/C16H20N4O2/c1-5-6-11-14(21)19-13-9-10(2)7-8-12(13)17-16(18(3)4)20(19)15(11)22/h7-9,11H,5-6H2,1-4H3 |
Standard InChI Key | MPHPHYZQRGLTBO-UHFFFAOYSA-N |
SMILES | CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C |
Canonical SMILES | CCCC1C(=O)N2C3=C(C=CC(=C3)C)N=C(N2C1=O)N(C)C |
Appearance | Solid powder |
Melting Point | 247.0 °C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Characteristics
Azapropazone (IUPAC name: (2S)-2-Allyl-5-(dimethylamino)-9-methyl-1H-pyrazolo[1,2-a] benzotriazine-1,3(2H)-dione) features a tricyclic framework comprising fused pyrazole, triazine, and benzene rings . X-ray crystallography reveals a non-planar conformation due to steric interactions between the dimethylamino group’s methyl substituent and the keto-enol system’s oxygen atom . The molecule exists as a zwitterion, with charge delocalization across the β-keto-enol moiety and protonation at N(6) of the triazine ring .
Table 1: Fundamental Chemical Properties
Synthetic Pathway and Stability
The synthesis involves condensation of malonyl chloride derivatives with aminopyrazole precursors, followed by allylation at the stereogenic center . Stability studies indicate sensitivity to strong acids, with formic acid inducing pyrazolidine ring opening to form 3-dimethylamino-7-methyl-1-valeryl-1,4-dihydro-1,2,4-benzotriazine .
Pharmacodynamic Profile
Mechanism of Action
Azapropazone competitively inhibits cyclooxygenase-1 (COX-1) and COX-2 isoforms, reducing prostaglandin synthesis . In vitro assays demonstrate 50% inhibition of bovine COX-1 at 12 μM, comparable to indomethacin’s potency . The dimethylamino group enhances membrane permeability, facilitating intracellular accumulation in synovial tissues .
Secondary Pharmacological Effects
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Uricosuric activity: Enhances renal urate excretion through URAT1 transporter inhibition
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Antipyretic action: Suppresses interleukin-1β-induced hypothalamic prostaglandin E₂ synthesis
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Antiplatelet effects: Reversible inhibition of thromboxane A₂ synthase (IC₅₀ = 45 μM)
Pharmacokinetic Behavior
Absorption and Distribution
Oral bioavailability reaches 85% in humans, with peak plasma concentrations (Cₘₐₓ) of 45 μg/mL occurring 4–6 hours post-administration . The volume of distribution (Vd) measures 0.15 L/kg, indicating preferential partitioning into synovial fluid over plasma .
Table 2: Key Pharmacokinetic Parameters
Parameter | Value | Population | Source |
---|---|---|---|
Half-life (t₁/₂) | 18–22 hours | Human | |
Protein binding | 98–99% | Human | |
Renal excretion | 60% unchanged | Human | |
Metabolic clearance | <10% hepatic | Human |
Metabolism and Excretion
Cytochrome P450 3A4 mediates N-demethylation to form the primary metabolite, 5-amino-9-methyl-azapropazone . Renal organic cation transporters (OCT2) facilitate urinary elimination, with significant drug-drug interaction potential when co-administered with OCT2 substrates like abacavir .
Toxicological Evaluation
Acute and Chronic Toxicity
Beagle dogs displayed exceptional sensitivity to gastrointestinal ulceration at doses >50 mg/kg/day, contrasting with primates showing no significant mucosal damage at 100 mg/kg/day . Chronic rodent studies (1-year exposure) revealed no carcinogenic or teratogenic effects at therapeutic doses .
Organ-Specific Toxicity
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Hepatotoxicity: Elevated transaminases observed in <2% of patients at 1.2 g/day
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Nephrotoxicity: Reversible creatinine elevation in patients with pre-existing renal impairment
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Hematological effects: Platelet function inhibition without quantitative cytopenias
Clinical Efficacy and Comparative Studies
Rheumatoid Arthritis Management
A 14-day randomized trial (n=85) comparing azapropazone 1.2 g/day versus aspirin 3.9 g/day demonstrated:
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68% vs. 54% pain reduction (Visual Analog Scale)
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12% vs. 22% withdrawal rate due to adverse events
Gout Therapy
Open-label studies report 85% reduction in acute gout attacks within 72 hours at 1.8 g/day dosing, attributed to combined COX inhibition and uricosuric activity .
Analytical Detection Methods
Voltammetric Sensing
Carbon paste electrodes modified with 5% zinc oxide nanoparticles (ZnONPs) enable sensitive AZA quantification:
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Linear range: 0.1–100 μM
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Detection limit: 38 nM (pH 5.0 acetate buffer)
Chromatographic Assays
HPLC-UV methods achieve 95% recovery from plasma with:
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